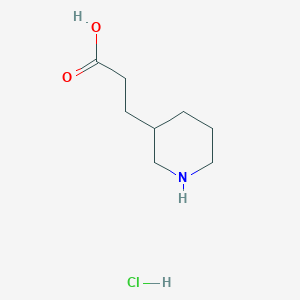

3-(Piperidin-3-yl)propanoic acid hydrochloride

Description

Historical Context and Discovery

The development and characterization of 3-(Piperidin-3-yl)propanoic acid hydrochloride represents part of the broader historical progression in piperidine chemistry research. Piperidine derivatives have been extensively studied since the early development of heterocyclic chemistry, with the parent piperidine compound being first isolated from the genus Piper, which is the Latin word for pepper. The systematic exploration of piperidine-containing propanoic acid derivatives emerged as researchers sought to understand the structure-activity relationships of compounds containing six-membered saturated nitrogen heterocycles.

The specific compound this compound was developed as part of systematic medicinal chemistry efforts to explore the chemical space around piperidine-containing carboxylic acids. Recent scientific literature indicates that piperidine derivatives have experienced significant advances in synthesis methodologies, with researchers developing various approaches to construct piperidine scaffolds through innovative cyclization reactions. The compound represents a convergence of classical heterocyclic chemistry with modern synthetic approaches aimed at creating structurally diverse building blocks for pharmaceutical research.

The historical development of this compound class reflects the broader evolution of medicinal chemistry, where researchers have increasingly recognized the importance of heterocyclic systems in drug discovery. Piperidine-containing compounds have demonstrated remarkable versatility in biological systems, leading to sustained research interest in developing new synthetic methodologies and exploring novel derivatives. The hydrochloride salt form of 3-(Piperidin-3-yl)propanoic acid specifically emerged from the need to improve the physical and chemical properties of the parent carboxylic acid, including enhanced solubility and stability characteristics.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The compound's primary IUPAC name is 3-piperidin-3-ylpropanoic acid;hydrochloride, which accurately reflects its structural composition. Alternative naming conventions include 3-(3-Piperidinyl)propanoic acid hydrochloride and 3-(3-Piperidine)propionic acid hydrochloride, demonstrating the flexibility within systematic nomenclature systems.

The classification of this compound spans multiple chemical categories based on its structural features and functional groups. Primarily, it belongs to the class of organic compounds known as piperidines, which are characterized by containing a piperidine ring - a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms. Additionally, the compound is classified as a carboxylic acid derivative due to the presence of the propanoic acid moiety, and as a hydrochloride salt based on its ionic composition.

Within the broader classification system, this compound is categorized under organoheterocyclic compounds, specifically within the aliphatic heteromonocyclic compounds framework. This classification emphasizes the compound's heterocyclic nature while distinguishing it from aromatic heterocycles. The propanoic acid chain extends from the third carbon position of the piperidine ring, creating a flexible linker that contributes to the compound's potential binding properties and conformational flexibility.

The compound's classification as a hydrochloride salt is particularly significant from both synthetic and practical perspectives. Hydrochloride salts are commonly employed in pharmaceutical chemistry to improve the water solubility, stability, and handling characteristics of basic compounds. The formation of the hydrochloride salt involves protonation of the basic nitrogen atom in the piperidine ring, resulting in enhanced ionic character and altered physical properties compared to the free base form.

Registry Information and Identification Codes

The compound this compound is assigned the Chemical Abstracts Service Registry Number 71985-82-5, which serves as its unique identifier in chemical databases and regulatory systems. This CAS number specifically corresponds to the hydrochloride salt form, distinguishing it from the free base compound which carries the CAS number 1822-31-7. The MDL number MFCD03453312 provides additional identification within the MDL database system, facilitating cross-referencing across different chemical information platforms.

The European Community Number 817-511-7 serves as the compound's identifier within European chemical regulatory frameworks. This EC number is particularly important for commercial and regulatory purposes within European Union member states, where it facilitates tracking and compliance with chemical safety regulations. The compound has also been assigned various vendor-specific catalog numbers, including CS-0455157 from ChemScene and 2262AL from AKSci, which are used for commercial procurement and inventory management.

Digital chemical structure identifiers include the InChI string InChI=1S/C8H15NO2.ClH/c10-8(11)4-3-7-2-1-5-9-6-7;/h7,9H,1-6H2,(H,10,11);1H and the corresponding InChI Key SKDLOWHMBJEXPF-UHFFFAOYSA-N. These standardized identifiers enable precise chemical structure representation and facilitate automated database searches and structure matching across different software platforms and chemical information systems.

The compound's SMILES notation is represented as C1CC(CNC1)CCC(=O)O.Cl, which provides a linear text representation of its molecular structure. This notation system enables efficient computational processing and structure-based searching within chemical databases. The SMILES string clearly indicates the piperidine ring structure, the propanoic acid chain attachment point, and the associated chloride ion, making it particularly useful for cheminformatics applications and automated structure analysis.

Structural Relationship within Piperidine-Containing Compounds

This compound belongs to a diverse family of piperidine-containing propanoic acid derivatives that share common structural motifs while exhibiting distinct substitution patterns and positional isomerism. The compound's structure features a propanoic acid chain attached to the third carbon position of the piperidine ring, which distinguishes it from other positional isomers such as 3-(Piperidin-1-yl)propanoic acid and 3-(Piperidin-4-yl)propanoic acid. These positional variations significantly influence the compounds' three-dimensional conformations, hydrogen bonding patterns, and potential biological activities.

The structural relationship between this compound and its positional isomers demonstrates the importance of substitution patterns in heterocyclic chemistry. The 3-(Piperidin-1-yl)propanoic acid derivative features attachment through the nitrogen atom, creating a tertiary amine linkage that fundamentally alters the compound's basicity and hydrogen bonding capabilities. In contrast, the 3-(Piperidin-4-yl)propanoic acid isomer involves attachment at the 4-position of the ring, providing different spatial orientation and conformational preferences.

Comparative analysis reveals that closely related compounds include various amino acid derivatives such as 2-Amino-3-(piperidin-3-yl)propanoic acid and 3-Amino-2-(piperidin-3-yl)propanoic acid, which incorporate additional amino functionalities. These compounds represent hybrid structures combining piperidine heterocycles with amino acid frameworks, potentially offering enhanced biological activity profiles compared to the simple propanoic acid derivative. The presence of additional amino groups introduces additional sites for hydrogen bonding and ionic interactions, which may influence binding affinity and selectivity in biological systems.

| Compound Name | CAS Number | Molecular Formula | Attachment Position |

|---|---|---|---|

| 3-(Piperidin-3-yl)propanoic acid | 1822-31-7 | C8H15NO2 | Position 3 (carbon) |

| 3-(Piperidin-1-yl)propanoic acid | 26371-07-3 | C8H15NO2 | Position 1 (nitrogen) |

| 3-(Piperidin-4-yl)propanoic acid | 1822-32-8 | C8H15NO2 | Position 4 (carbon) |

| 3-(Piperidin-2-yl)propanoic acid | Not specified | C8H15NO2 | Position 2 (carbon) |

The structural diversity within this compound family extends to include methylated variants such as 3-(2-Methylpiperidin-1-yl)propanoic acid hydrochloride, which introduces additional steric bulk and conformational constraints. Such modifications demonstrate the systematic approach employed in medicinal chemistry to explore structure-activity relationships through targeted structural modifications. The methyl substitution on the piperidine ring can significantly influence the compound's conformational preferences, lipophilicity, and metabolic stability.

Recent advances in piperidine chemistry have emphasized the development of rigid linker systems for applications in protein degradation research, exemplified by compounds such as 1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylic acid. These sophisticated derivatives incorporate additional heterocyclic systems and protecting groups, demonstrating the evolution of piperidine chemistry toward more complex, functionally diverse molecular architectures. The incorporation of rigidity into linker regions has become particularly important for controlling three-dimensional orientation in bifunctional molecules and optimizing drug-like properties.

Properties

IUPAC Name |

3-piperidin-3-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c10-8(11)4-3-7-2-1-5-9-6-7;/h7,9H,1-6H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDLOWHMBJEXPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71985-82-5 | |

| Record name | 3-(3-Piperidinyl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrogenation of 3-(3-Pyridyl)acrylic Acid

The most commonly reported synthetic route involves the catalytic hydrogenation of 3-(3-pyridyl)acrylic acid to yield 3-(Piperidin-3-yl)propanoic acid, which is then converted to its hydrochloride salt. This method is well-established both in laboratory and industrial settings.

| Parameter | Details |

|---|---|

| Starting material | 3-(3-pyridyl)acrylic acid |

| Catalyst | Rhodium on carbon (Rh/C) or Palladium on activated carbon (Pd/C) |

| Hydrogen pressure | Approximately 8 atm |

| Reaction time | ~20 hours |

| Solvent | Ethanol, sometimes mixed with water and acetic acid |

| Additional reagents | Hydrogen chloride (for salt formation) |

| Temperature | Typically ambient to moderate heating |

- The 3-(3-pyridyl)acrylic acid undergoes catalytic hydrogenation in the presence of Rh/C or Pd/C catalysts.

- Hydrogen gas at elevated pressure (around 8 atm) is bubbled through the reaction mixture.

- The reaction proceeds over approximately 20 hours, reducing the pyridine ring to the piperidine ring.

- Post-reaction, the mixture is filtered to remove the catalyst, and the solvent is evaporated.

- The free base is then treated with hydrogen chloride to form the hydrochloride salt, enhancing solubility and stability for downstream applications.

This method is scalable and has been adapted for industrial production, where palladium catalysts and mixed solvent systems are preferred for cost-effectiveness and process optimization.

Alternative Synthetic Routes and Considerations

While hydrogenation is the primary route, some literature suggests multi-step syntheses involving the formation of the piperidine ring prior to attachment to the propanoic acid moiety. However, these methods are less common due to increased complexity and lower overall yields.

Factors Influencing Synthesis:

- Catalyst choice: Rhodium catalysts offer high selectivity but are more expensive; palladium catalysts are more economical but may require optimized conditions.

- Solvent system: The presence of acetic acid and ethanol/water mixtures can influence catalyst activity and product solubility.

- Reaction parameters: Temperature, pressure, and reaction time must be carefully controlled to maximize yield and purity.

- Salt formation: Conversion to hydrochloride salt is typically performed post-synthesis to improve handling and storage.

Summary Table of Preparation Methods

| Method | Catalyst | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrogenation of 3-(3-pyridyl)acrylic acid | Rhodium on carbon (Rh/C), Palladium on carbon (Pd/C) | H2 pressure ~8 atm, 20 h, ethanol/water/acetic acid solvent | High selectivity, scalable, well-established | Requires high-pressure hydrogenation setup |

| Multi-step synthesis (less common) | Various | Multiple steps, controlled temps | Potential for structural modifications | More complex, lower yield |

Research Findings and Analysis

- The hydrogenation method remains the gold standard due to its efficiency and reproducibility.

- Catalyst selection impacts cost and reaction efficiency; rhodium catalysts yield high purity but at a premium cost.

- Industrial adaptations favor palladium catalysts and mixed solvent systems for economic scalability.

- The hydrochloride salt form is preferred for its enhanced solubility and stability, facilitating pharmaceutical formulation.

- Reaction parameters such as temperature, pressure, and solvent composition critically affect yield and purity, necessitating careful optimization for each production scale.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Hydrogenation: Reduction of double bonds in the presence of catalysts like rhodium or palladium.

Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions

Hydrogenation: Rhodium on carbon or palladium on activated carbon as catalysts.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation of 3-(3-pyridyl)acrylic acid yields this compound .

Scientific Research Applications

Pharmaceutical Development

3-(Piperidin-3-yl)propanoic acid hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its role is particularly prominent in the development of drugs targeting neurological disorders. The compound's structure allows it to interact with neurotransmitter systems, which is crucial for:

- Modulating Neurotransmitter Activity: It has been studied for its potential to influence neurotransmitter pathways, which can lead to new treatments for conditions such as depression and anxiety .

Case Study: Neurotransmitter Research

Research has indicated that derivatives of this compound can act as modulators within the neurotransmitter systems. For instance, studies have shown that compounds derived from this parent structure can effectively inhibit certain receptor activities linked to mood regulation .

Biochemical Studies

The compound is also employed in various biochemical studies to explore metabolic pathways and enzyme interactions. Its ability to serve as a biochemical tool enhances research on:

- Cellular Processes: Investigating how this compound interacts with enzymes provides insights into potential therapeutic targets for diseases .

Example of Application

In one study, researchers utilized this compound to evaluate its effects on metabolic enzymes involved in cellular signaling pathways. The findings suggested that this compound could modulate enzyme activity, influencing metabolic rates and signaling cascades within cells .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for quantifying related substances. This application is vital for:

- Quality Control: Ensuring accuracy in drug formulation processes by providing a reliable reference point for analytical methods used in pharmaceutical manufacturing .

Material Science

The compound finds applications in material science, particularly in the development of specialized polymers. Its unique chemical structure contributes to enhancing material properties such as:

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Findings :

- Electron-Withdrawing Groups: The trifluoromethyl group in 3-[3-(trifluoromethyl)phenyl]propanoic acid enhances metabolic stability and binding affinity for proteins like RBP4 .

- Heterocyclic Modifications: Oxazole or pyridine substituents (e.g., (R)-2-amino-3-(pyridin-3-yl)propanoic acid, CAS: 70702-47-5) introduce hydrogen-bonding capabilities, which are critical for targeting enzymes or transporters .

Derivatives with Sulfonamide or Amino Modifications

Functionalization of the propanoic acid moiety can expand biological activity:

Key Insights :

- Sulfonamide Derivatives : These compounds, such as those synthesized in , demonstrate broad-spectrum antimicrobial activity due to their structural similarity to sulfa drugs .

- Amino Modifications: Alkylamino groups (e.g., methoxyethyl) can improve pharmacokinetic properties, such as half-life and tissue distribution .

Biological Activity

3-(Piperidin-3-yl)propanoic acid hydrochloride, a piperidine derivative, has garnered attention for its diverse biological activities. This compound, with the molecular formula C8H16ClNO2 and a molecular weight of approximately 193.67 g/mol, is primarily studied for its potential roles in biochemical research and drug development.

The compound is typically encountered as a hydrochloride salt, enhancing its solubility in water, which is advantageous for biological applications. The synthesis can be achieved through various methods that yield different derivatives suitable for specific applications. Key reactions include:

- Hydrogenation : Reduction of double bonds using catalysts like rhodium or palladium.

- Substitution : Involves the replacement of functional groups to create derivatives.

These reactions are critical for developing compounds with tailored biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Proteomic Applications : It serves as a biochemical tool in proteomics, allowing researchers to explore protein interactions and functions.

- Pharmacological Potential : Studies suggest its ability to influence various signaling pathways, making it a candidate for therapeutic applications.

- Toxicity and Safety : While it shows potential benefits, the compound has been noted for acute toxicity upon ingestion and can cause skin irritation.

The mechanism of action involves interaction with specific molecular targets within biological systems. These interactions can modulate enzymatic activities or influence cellular signaling pathways, which are crucial for understanding its therapeutic potential.

Comparative Analysis with Similar Compounds

A comparison table highlights the uniqueness of this compound against structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(Piperidin-1-yl)propanoic acid | C8H15NO2 | Variation in piperidine ring substitution |

| 4-(Piperidin-1-yl)butanoic acid | C9H17NO2 | Longer carbon chain; potential for different activity |

| N-Methylpiperidine propanoic acid | C9H17N | Methyl substitution on piperidine |

| 2-(Piperidin-1-yl)acetic acid | C7H13NO2 | Shorter carbon chain; different biological activity |

The distinct positioning of the piperidine ring in this compound contributes to its unique chemical properties and biological interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity : In vitro tests have demonstrated its efficacy against various bacterial strains, indicating potential as an antibacterial agent.

- Biochemical Interactions : Research has shown that it interacts with enzymes and proteins, influencing metabolic pathways relevant to disease mechanisms.

Example Study Findings:

- A study reported that derivatives of piperidine compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.